molecular formula C14H29NO2 B8462189 Carbamic acid, methyl-, dodecyl ester CAS No. 2591-19-7

Carbamic acid, methyl-, dodecyl ester

Cat. No.: B8462189
CAS No.: 2591-19-7
M. Wt: 243.39 g/mol
InChI Key: KAMQYCQIVWNZRB-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, dodecyl ester (chemical formula: C₁₃H₂₇NO₂) is a carbamate ester characterized by a methyl group attached to the carbamic acid nitrogen and a dodecyl (C₁₂H₂₅) chain as the ester substituent. This structural configuration imparts unique physicochemical properties, such as high lipophilicity due to the long alkyl chain, which influences its solubility, stability, and biological interactions.

Properties

CAS No.

2591-19-7

Molecular Formula

C14H29NO2

Molecular Weight

243.39 g/mol

IUPAC Name

dodecyl N-methylcarbamate

InChI

InChI=1S/C14H29NO2/c1-3-4-5-6-7-8-9-10-11-12-13-17-14(16)15-2/h3-13H2,1-2H3,(H,15,16)

InChI Key

KAMQYCQIVWNZRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)NC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Carbamate Esters

Structural and Physicochemical Properties

Compound Name Alkyl Chain/Substituent Solubility Stability Key Features
Carbamic acid, methyl-, dodecyl ester C₁₂H₂₅ (dodecyl) Low (lipophilic) High (stable ester) High molecular weight, slow degradation
Carbamic acid, ethyl ester (urethane) C₂H₅ (ethyl) Moderate Moderate Known mutagen/carcinogen
Carbamic acid, butyl ester C₄H₉ (butyl) Low High No mutagenic metabolites
Carbamic acid, methyl-, 3-methylphenyl ester 3-methylphenyl Very low Moderate Pesticide use, regulated
ACC2 inhibitor A-908292 (S) Isopropoxy-phenoxy-thiazole Moderate (pharmaceutical) High Targets lipid metabolism

Key Observations :

  • Ethyl and butyl esters are smaller, with ethyl being notably toxic .
  • Substituent Effects : Aromatic substituents (e.g., 3-methylphenyl) decrease solubility further and are associated with pesticidal activity, whereas pharmaceutical carbamates like A-908292 (S) balance solubility for bioavailability .
Pharmacological Activity
  • Methyl and Dimethyl Carbamates : Exhibit physostigmine-like activity, stimulating intestinal peristalsis and acting as acetylcholinesterase inhibitors. Methylphenyl carbamates show weaker miotic effects .
  • Dodecyl Ester: Likely inert in acute pharmacological contexts due to steric hindrance from the long chain. Potential applications may include surfactant roles or slow-release formulations .
Toxicity Profile
  • Ethyl Carbamate (Urethane): Classified as carcinogenic (EU Category 2) due to metabolic activation to vinyl compounds and epoxides .
  • Butyl and Dodecyl Esters: Longer alkyl chains resist metabolic activation, reducing mutagenic/carcinogenic risks. Butyl carbamate is non-mutagenic .

Metabolic Pathways

  • Ethyl Carbamate : Metabolized via cytochrome P450 to vinyl carbamate epoxide, a DNA-reactive intermediate .
  • Dodecyl Ester: Predicted to undergo slow hydrolysis due to steric effects, yielding methanol and dodecanol. The latter is metabolized via β-oxidation, minimizing toxic byproducts .

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